3-Methyl-4-phenyl-1H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. This compound exhibits significant interest in various fields such as medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
The compound can be synthesized through several methods, including the Van Leusen pyrrole synthesis, which involves cycloaddition reactions with electron-deficient olefins. It is also derived from various pyrrole derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis .
3-Methyl-4-phenyl-1H-pyrrole can be classified as:
The synthesis of 3-Methyl-4-phenyl-1H-pyrrole can be achieved through several well-established methods:
In the Van Leusen method, a typical reaction setup includes:
The molecular structure of 3-Methyl-4-phenyl-1H-pyrrole consists of:
The molecular formula is , with a molecular weight of approximately 173.21 g/mol. The compound's structure can be represented as follows:
3-Methyl-4-phenyl-1H-pyrrole participates in various chemical reactions, including:
The reactivity of this compound can be attributed to its electron-rich nature due to the nitrogen atom in the pyrrole ring, making it susceptible to electrophilic attack .
The mechanism of action for 3-Methyl-4-phenyl-1H-pyrrole in biological systems often involves:
Research indicates that pyrrole derivatives exhibit various biological activities, including anti-inflammatory and antimicrobial properties, which may be attributed to their ability to modulate enzyme activity or receptor interactions .
The compound's stability and solubility are crucial for its application in synthetic chemistry and pharmaceuticals .
3-Methyl-4-phenyl-1H-pyrrole finds applications in:
Pyrrole, a five-membered nitrogen-containing heterocycle, represents a foundational scaffold in organic chemistry with profound biological and materials significance. Its aromatic character arises from a 6π-electron system involving delocalization of the nitrogen lone pair across the ring. This electron-rich nature facilitates diverse electrophilic substitution reactions, making pyrrole exceptionally versatile for chemical derivatization. The inherent bioisosteric properties of pyrrole enable it to mimic peptide bonds or other pharmacophores, underpinning its ubiquity in medicinal chemistry. As a structural component, pyrrole features prominently in critical biomolecules like heme, chlorophyll, and vitamin B12, highlighting its evolutionary biological importance [4] [7]. The exploration of substituted pyrroles, particularly mono- and diaryl derivatives, has accelerated due to their favorable physicochemical properties—moderate lipophilicity (logP ~0.75), balanced aqueous solubility, and membrane permeability—which enhance drug-likeness [9].
The medicinal exploitation of pyrrole scaffolds has evolved significantly over decades. Early discoveries centered on naturally occurring pyrroles, such as the antibiotic pyrrolnitrin (isolated in the 1960s), which demonstrated potent antifungal activity and spurred synthetic efforts. The 1980s marked a pivotal shift with the development of tolmetin, the first pyrrole-containing non-steroidal anti-inflammatory drug (NSAID), validating pyrrole as a viable pharmacophore in clinical therapeutics. This era also witnessed the emergence of antipsychotic agents featuring pyrrole cores, exploiting their interactions with CNS receptors [7]. A transformative breakthrough arrived in the 1990s with the cholesterol-lowering drug atorvastatin, whose pyrrole core was critical for HMG-CoA reductase inhibition. Its commercial success (peak sales >$12 billion annually) cemented pyrrole's status in drug design [4] [7].
The 21st century has focused on targeted therapies and overcoming drug resistance. Sunitinib, a pyrrole-based multi-targeted tyrosine kinase inhibitor approved for renal cancer, exemplifies this trend. Concurrently, research has intensified on diaryl-pyrroles as antibacterial agents targeting multidrug-resistant pathogens. Notably, the compound BM-212 (a 1,5-diarylpyrrole) exhibited potent antimycobacterial activity (MIC = 1 μg/mL against Mycobacterium tuberculosis), providing a template for derivatives like 3-Methyl-4-phenyl-1H-pyrrole [7]. Recent advances include selective enzyme inhibitors, such as pyrrole derivatives demonstrating low micromolar inhibition of butyrylcholinesterase (BChE) for Alzheimer’s disease (e.g., compound 3p, IC₅₀ = 1.71 µM), showcasing enhanced selectivity over acetylcholinesterase (AChE) [3]. This evolution underscores a strategic shift from serendipitous discovery to rational design of pyrrole hybrids optimized for specific targets.
Table 1: Key Milestones in Pyrrole-Based Drug Development
Era | Compound/Class | Therapeutic Area | Significance |
---|---|---|---|
1960s | Pyrrolnitrin | Antimicrobial | Natural product inspiring synthetic antifungal agents |
1980s | Tolmetin | Anti-inflammatory (NSAID) | First pyrrole NSAID; validated clinical utility |
1990s | Atorvastatin | Antihyperlipidemic | Blockbuster drug targeting HMG-CoA reductase |
2000s | Sunitinib | Anticancer (TKI) | Multi-targeted kinase inhibitor for advanced cancers |
2010s-Present | Diaryl-pyrroles (e.g., BM-212 derivatives) | Anti-tubercular | Addressing drug-resistant tuberculosis |
2020s | BChE Inhibitors (e.g., 3p) | Neurodegenerative diseases | Selective enzyme inhibition with reduced side-effect profiles |
3-Methyl-4-phenyl-1H-pyrrole (C₁₁H₁₁N, MW 157.21 g/mol) exemplifies the structural hybridity of modern pyrrole chemistry. Its molecular architecture combines a simple alkyl substituent (methyl at C3) with an aryl extension (phenyl at C4), balancing electronic modulation and steric accessibility. This configuration enables diverse supramolecular interactions: the N-H group acts as a hydrogen-bond donor, the phenyl ring engages in π-π stacking, and the methyl group provides hydrophobic bulk. These features make it a versatile synthon for complex molecules and a privileged scaffold in bioactive compound design [6].
In medicinal chemistry, this compound serves as a precursor or core structure for several therapeutic classes. Its discovery in Streptomyces species links it to natural product biosynthesis, suggesting inherent biological compatibility. As a structural analog of selective cholinesterase inhibitors, it enables SAR exploration around BChE specificity—critical for neurodegenerative disease therapeutics without peripheral cholinergic side effects [3] [9]. Its electron-rich character also facilitates applications in material science, particularly as a building block for conductive polymers and organic semiconductors. The phenyl group enhances conjugation length, while the methyl group improves solubility during polymerization, making it valuable for OLEDs and organic photovoltaics [4] [7].
Table 2: Physicochemical Profile of 3-Methyl-4-phenyl-1H-pyrrole
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₁N | PubChem CID 15164561 |
Molecular Weight | 157.21 g/mol | Evitachem EVT-1585248 |
IUPAC Name | 3-methyl-4-phenyl-1H-pyrrole | |
SMILES | CC1=CNC=C1C2=CC=CC=C2 | PubChem |
InChI Key | WGLKMXOTGOECNA-UHFFFAOYSA-N | |
Hydrogen Bond Donors | 1 (N-H) | Calculated |
Hydrogen Bond Acceptors | 1 (N) | Calculated |
Lipophilicity (Predicted logP) | ~3.11 (SwissADME) | [3] |
Natural Occurrence | Streptomyces spp., Anochetus mayri |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3